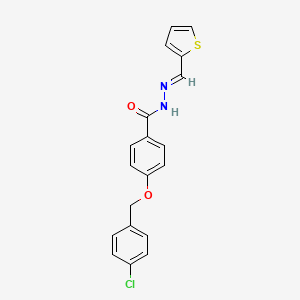![molecular formula C13H16O5 B11998716 2-[3-(Benzyloxy)propyl]malonic acid](/img/structure/B11998716.png)
2-[3-(Benzyloxy)propyl]malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)propyl]malonic acid: is a chemical compound with the following properties:
Chemical Formula: CHO
Molecular Weight: 198.22 g/mol
Appearance: White crystalline solid
Melting Point: 135.6°C (with some sublimation)
Solubility: Soluble in water, ethanol, and ether; forms malonic acid anhydride upon dehydration and decarboxylates to acetic acid
Preparation Methods
Synthetic Routes: The synthetic routes for 2-[3-(Benzyloxy)propyl]malonic acid involve the following steps:
Alkylation: Propyl malonic acid undergoes alkylation with benzyl chloride or benzyl bromide.
Hydrolysis: The resulting benzyl-substituted malonic acid ester is hydrolyzed to yield the target compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis is feasible using the above steps.
Chemical Reactions Analysis
Reactions:
Hydrolysis: The compound can be hydrolyzed to form malonic acid and benzyl alcohol.
Decarboxylation: Upon heating, it decarboxylates to produce benzoic acid and acetic acid.
Alkylation: Benzyl chloride or benzyl bromide, base (e.g., sodium hydroxide or potassium hydroxide).
Hydrolysis: Acidic or basic hydrolysis conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).
- Hydrolysis: Malonic acid and benzyl alcohol
- Decarboxylation: Benzoic acid and acetic acid
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable applications yet to be fully explored.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains elusive. Further research is needed to elucidate molecular targets and pathways.
Comparison with Similar Compounds
While 2-[3-(Benzyloxy)propyl]malonic acid is unique in its benzyl-substituted structure, similar compounds include malonic acid derivatives and benzyl-substituted carboxylic acids.
Remember that this compound is part of a collection of unique chemicals, and analytical data may not be readily available. Buyer discretion is advised
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-(3-phenylmethoxypropyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c14-12(15)11(13(16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)(H,16,17) |
InChI Key |
QXYSJXAWSKJNAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Methoxyphenyl)[2-(1-piperidinyl)phenyl]methanone](/img/structure/B11998652.png)

![2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide](/img/structure/B11998660.png)

![13-Methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B11998669.png)

![2-[(dimethylamino)methyl]-3,4-dihydro-1(2H)-phenanthrenone hydrochloride](/img/structure/B11998677.png)



![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)

